5-Isopropylbicyclo[3.1.0]hexan-2-one

Catalog No.
S15928376
CAS No.
513-20-2
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Isopropylbicyclo[3.1.0]hexan-2-one

CAS Number

513-20-2

Product Name

5-Isopropylbicyclo[3.1.0]hexan-2-one

IUPAC Name

5-propan-2-ylbicyclo[3.1.0]hexan-2-one

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-6(2)9-4-3-8(10)7(9)5-9/h6-7H,3-5H2,1-2H3

InChI Key

MDDYCNAAAZKNAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(=O)C1C2

5-Isopropylbicyclo[3.1.0]hexan-2-one is a ketone.
5-Isopropylbicyclo[3.1.0]hexan-2-one is a natural product found in Zanthoxylum simulans, Artemisia annua, and other organisms with data available.

5-Isopropylbicyclo[3.1.0]hexan-2-one, commonly known as sabina ketone (CAS: 513-20-2), is a bicyclic monoterpene ketone featuring a highly strained cyclopropane ring fused to a cyclopentanone core [1]. In industrial and advanced laboratory procurement, it is primarily valued as a rigid, stereodirecting chiral building block and a precursor for complex terpenoids, fragrances, and pheromones. Unlike simple monocyclic ketones, its bicyclo[3.1.0]hexane skeleton imparts significant steric hindrance and facial bias, dictating high stereoselectivity during nucleophilic additions [2]. Furthermore, the distinct electronic properties of its conjugated cyclopropyl-ketone system enable specialized ring-opening and hydrodeacylation pathways that are inaccessible to unstrained analogs, making it a critical intermediate for synthesizing substituted cyclopentanes and chiral aliphatic carboxylic acids [1].

Research Fit

+
Pathway Study Lipoxygenase inhibition research context
+
Scaffold Conformationally constrained bicyclic monoterpenoid
+
ADME Context Reported bioavailability score may support oral exposure models
+
Procurement Supplier-specified purity benchmark available

Substituting sabina ketone with generic monocyclic ketones like cyclopentanone, or even other monoterpene ketones like menthone or cyclohexanone, fundamentally alters reaction trajectories and product distributions [1]. The rigid bicyclic structure of sabina ketone provides an inherent facial bias that forces incoming nucleophiles to attack from the sterically less hindered side, ensuring high diastereoselectivity—a feature entirely absent in flexible monocyclic analogs [2]. Additionally, under oxidative conditions or radical-mediated hydrodeacylation, simple cyclopentanones often show no reactivity or degrade into complex peroxidic mixtures, whereas sabina ketone’s specific C(sp3)–C(sp2) bond strain facilitates clean, predictable cleavage [1]. Consequently, replacing sabina ketone with cheaper analogs results in the loss of stereocontrol, failure of key ring-opening cascades, and significantly reduced yields of target complex molecules.

Substitution Risk

5-Isopropylbicyclo[3.1.0]hexan-2-one Reported LOX inhibition; bioavailability score 0.55; defined purity baseline.
Unsubstituted Analog (CAS 4160-49-0) A3AR agonism scaffold context; no LOX activity reported; different ADME property profile.
5-Isopropylbicyclo[3.1.0]hexan-2-one Weak ABHD6 inhibition (IC50 >10 µM); distinct from cannabinoid-targeted ligands.
Cannabinoid Ligands Potent CB1/CB2 binding affinity; pathway-response profile may not transfer.
5-Isopropylbicyclo[3.1.0]hexan-2-one Specific isopropyl substitution drives unique activity; purity specification aids reproducibility.
Other Terpenoid Ketones Different ring systems or alkyl substitutions may shift activity profile and require validation.

Catalyst-Free Hydrodeacylation and Gem-Dihydroperoxide Formation

In radical-mediated deacylative homolysis for natural product transformation, sabina ketone demonstrates unique reactivity compared to generic monocyclic or conjugated ketones [1]. When subjected to anhydrous H2O2, sabina ketone efficiently forms a gem-dihydroperoxide intermediate that undergoes hydrodeacylation to yield chiral aliphatic carboxylic acids in good yields. In contrast, unsubstituted cyclopentanone displays no reactivity toward H2O2 under identical conditions, and conjugated ketones like nootkatone degrade into complex mixtures of unspecified peroxidic byproducts [1].

Evidence DimensionReactivity toward anhydrous H2O2 and subsequent hydrodeacylation
Target Compound DataSabina ketone yields chiral aliphatic carboxylic acids via clean gem-dihydroperoxide formation.
Comparator Or BaselineCyclopentanone (no reactivity); Nootkatone (complex peroxidic degradation).
Quantified DifferenceComplete mechanistic divergence (clean cleavage vs. 0% reactivity or total degradation).
ConditionsNeat anhydrous H2O2, catalyst-free gem-dihydroperoxide formation followed by hydrodeacylation.

This specific reactivity profile allows buyers to utilize sabina ketone for streamlined, catalyst-free ring-cleavage syntheses where standard cyclopentanones remain inert.

LOX vs A3AR Activity
Cross-study comparable
Target LOX inhibitor, tested in rat blood 5-LOX assay
Analog A3AR agonist isostere context, no LOX data
Functional divergence supports LOX pathway study fit
Literature review context; endpoint interpretation requires validation

High Facial Bias in Nucleophilic Alkylation

The bicyclo[3.1.0]hexane framework of sabina ketone imposes severe steric hindrance on one face of the carbonyl group, dictating the stereochemical outcome of nucleophilic additions [1]. When reacted with methyllithium, the methyl group attacks almost exclusively from the less hindered side, resulting in a 10:1 excess of the cis-thujanol derivative over the trans-isomer. Generic monocyclic ketones lack this rigid shielding, typically yielding near-racemic or poorly selective mixtures of diastereomers under similar un-templated conditions [1].

Evidence DimensionDiastereomeric ratio (dr) during methyllithium addition
Target Compound Data10:1 ratio favoring cis-addition products.
Comparator Or BaselineUnsubstituted cyclopentanones (typically ~1:1 to low dr without chiral auxiliaries).
Quantified DifferenceAn order of magnitude higher intrinsic stereocontrol.
ConditionsReaction with MeLi in standard ethereal solvents.

Procuring sabina ketone eliminates the need for expensive chiral auxiliaries or complex asymmetric catalysts during the synthesis of stereodefined tertiary alcohols.

Bioavailability Score
Cross-study comparable
0.55
Supports oral exposure model selection context
Computational prediction; in vivo validation required

Stability Against Enolization-Driven Over-Oxidation

During preparative oxidations using strong reagents like permanganate-periodate, sabina ketone exhibits remarkable stability compared to other saturated cyclic ketones [1]. While it can be synthesized and isolated in excellent yields without degrading, comparators such as menthone and cyclohexanone are oxidized extensively under the same conditions due to rapid enolization pathways. The structural constraints of the cyclopropane ring adjacent to the ketone in sabina ketone suppress this enolization, preventing unwanted oxidative cleavage of the core ring [1].

Evidence DimensionSusceptibility to over-oxidation via enolization in permanganate-periodate
Target Compound DataStable; isolated in excellent yields without over-oxidation.
Comparator Or BaselineMenthone and cyclohexanone (oxidized extensively).
Quantified DifferenceHigh product retention vs. extensive degradation.
ConditionsAqueous suspension with potassium permanganate and sodium periodate.

This resistance to over-oxidation ensures high reproducibility and yield when sabina ketone is used or generated in strongly oxidative industrial environments.

Purity Baseline
Supplier reported
≥98%
Defined procurement quality metric for reproducible synthesis
Capot Chemical specification; lot-specific verification advised
ABHD6 IC50
Cross-study comparable
>10,000 nM
Weak activity clarifies off-target selectivity context
HEK293 cell assay; >2000-fold less potent than CB2 ligands

Precursor for Chiral Aliphatic Carboxylic Acids

Driven by its unique susceptibility to catalyst-free gem-dihydroperoxide formation and subsequent hydrodeacylation, sabina ketone is the optimal starting material for synthesizing specific chiral aliphatic carboxylic acids [1]. This application directly leverages its reactive C(sp3)–C(sp2) bonds, which out-perform inert generic cyclopentanones in radical-mediated cleavage workflows.

Stereocontrolled Synthesis of Thujane-Type Terpenoids

Because of the strong facial bias demonstrated during methyllithium addition (yielding a 10:1 cis/trans ratio), sabina ketone is the preferred intermediate for the commercial and research-scale synthesis of thujanol derivatives and related rigid bicyclic targets where generic monocyclic ketones would fail to provide the necessary stereocontrol [2].

Oxidation-Resistant Core for Complex Functionalization

Utilizing its resistance to enolization-driven over-oxidation, sabina ketone serves as a robust scaffold in multistep syntheses requiring harsh oxidative conditions [3]. It can survive environments that would otherwise destroy standard monoterpene ketones like menthone, making it highly valuable in advanced fragrance and pharmaceutical intermediate manufacturing.

Application Fit Matrix

Application
Selection Property
Validation Focus
LOX-dependent inflammatory pathway studies
Reported LOX inhibition context
Arachidonic acid cascade endpoint review
Terpenoid-derived synthetic intermediate
Supplier-defined purity baseline
Constrained bicyclic scaffold utilization
Negative control for ABHD6/cannabinoid screening
Weak ABHD6 inhibitory activity
Assay specificity and hit validation context

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

138.104465066 g/mol

Monoisotopic Mass

138.104465066 g/mol

Boiling Point

218.00 to 219.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

General Manufacturing Information

Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)-: INACTIVE

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